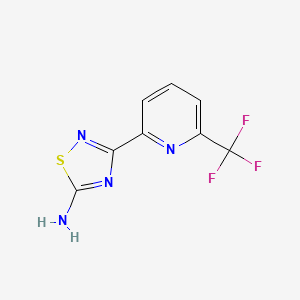![molecular formula C8H15NO3S B13753789 4-Piperidinone,1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13753789.png)
4-Piperidinone,1-[2-(methylsulfonyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinone,1-[2-(methylsulfonyl)ethyl]- is a chemical compound that belongs to the class of piperidinones. Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom. This particular compound is characterized by the presence of a methylsulfonyl group attached to the ethyl chain at the nitrogen atom. Piperidinones are significant in medicinal chemistry due to their presence in various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone,1-[2-(methylsulfonyl)ethyl]- can be achieved through several methods. One common approach involves the conjugate reduction of dihydropyridones using zinc/acetic acid, which provides a simple and mild reduction pathway . Another method includes the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate, resulting in the formation of tertiary propargylamines .
Industrial Production Methods
Industrial production of 4-Piperidinone,1-[2-(methylsulfonyl)ethyl]- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation and selective cleavage of protecting groups are common strategies employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinone,1-[2-(methylsulfonyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Zinc/acetic acid and catalytic hydrogenation are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted piperidinones .
Scientific Research Applications
4-Piperidinone,1-[2-(methylsulfonyl)ethyl]- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly in the design of drugs targeting the central nervous system.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Piperidinone,1-[2-(methylsulfonyl)ethyl]- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Piperidinone,1-methyl-: Similar in structure but lacks the methylsulfonyl group.
2-Piperidinone derivatives: These compounds have a different substitution pattern but share the piperidinone core structure
Uniqueness
4-Piperidinone,1-[2-(methylsulfonyl)ethyl]- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications .
Properties
Molecular Formula |
C8H15NO3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
1-(2-methylsulfonylethyl)piperidin-4-one |
InChI |
InChI=1S/C8H15NO3S/c1-13(11,12)7-6-9-4-2-8(10)3-5-9/h2-7H2,1H3 |
InChI Key |
WVBXYJAAOAPSJK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCN1CCC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13753711.png)

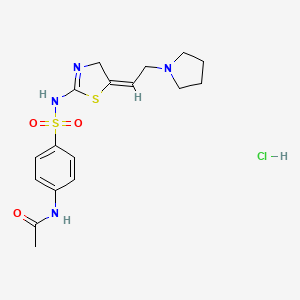
![5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid](/img/structure/B13753727.png)
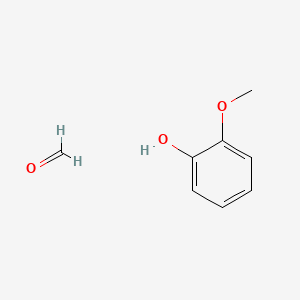
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B13753740.png)
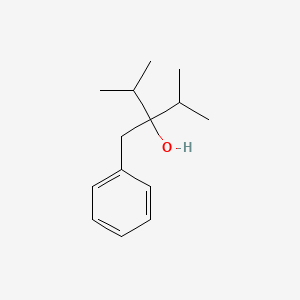
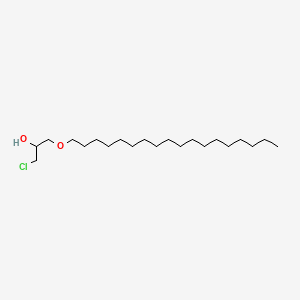
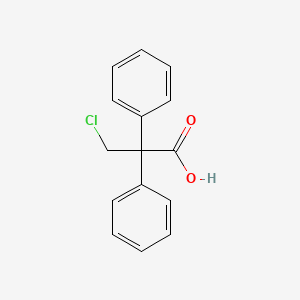

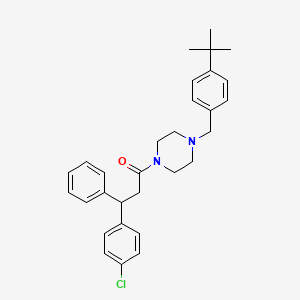
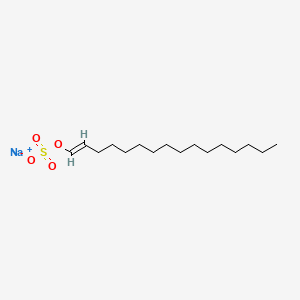
![Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate](/img/structure/B13753803.png)
